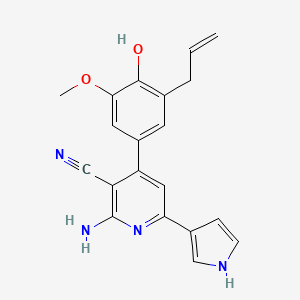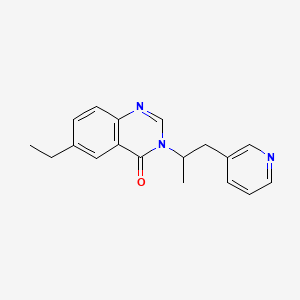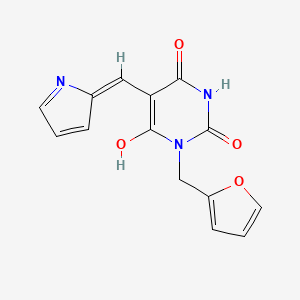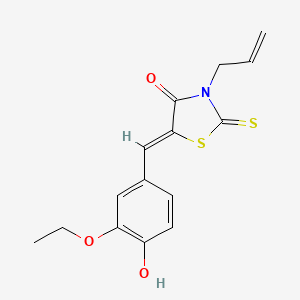![molecular formula C23H20BrNO5 B6088519 N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, also known as Br-DMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Br-DMPPB is a benzamide derivative that exhibits potent activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Wirkmechanismus
The mechanism of action of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves the positive allosteric modulation of mGluR5. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. By binding to the allosteric site, this compound can enhance the activity of mGluR5 in response to the endogenous ligand glutamate, leading to an increase in intracellular signaling pathways and downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. These effects can ultimately lead to changes in behavior and cognition, which have been observed in animal models of various CNS disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide in lab experiments is its potency and specificity as a positive allosteric modulator of mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, including the development of more potent and selective mGluR5 modulators, the investigation of its potential therapeutic applications in various CNS disorders, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity profiles.
Synthesemethoden
The synthesis of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves several synthetic steps, including the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline to yield the intermediate 4-bromo-N-(3,4,5-trimethoxybenzoyl)aniline. The subsequent reaction of this intermediate with benzoyl chloride in the presence of a base such as triethylamine leads to the formation of this compound. The overall yield of this synthesis route is approximately 35%.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that this compound can enhance the activity of mGluR5, which in turn can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to changes in synaptic plasticity and neuronal excitability, which can ultimately affect behavior and cognition.
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)21(26)17-13-16(24)9-10-18(17)25-23(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQLAYSMXEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)

![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)